molecular formula C18H20N4O3 B2671221 2-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797550-01-6

2-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2671221
CAS RN: 1797550-01-6
M. Wt: 340.383
InChI Key: NCESGKHQGNZFKY-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands . They are involved in the epigenetic regulation of gene transcription. Bromodomains bind acetylated lysines, acting as readers of the histone-acetylation code .


Synthesis Analysis

The synthesis of 3,5-dimethylisoxazoles involves the use of 4-phenylisoxazole 3a and the 30-substituted 3,5-dimethyl-4-phenylisoxazoles 3b and 3c . The yields observed were lower when conducted with (3,5-dimethylisoxazol-4-yl)boronic acid .


Molecular Structure Analysis

The molecular structure of 3,5-dimethylisoxazoles has been determined using X-ray crystallographic analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable study in the realm of synthetic chemistry involves the creation of 2-arylhydrazononitriles, utilized as key synthons for generating a wide array of uniquely substituted heterocyclic compounds. These compounds demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Molecular Modeling and Antibacterial Activity

Further exploration in the synthesis of novel compounds based on specific molecular scaffolds, such as 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, has been conducted. These compounds underwent in vitro evaluation for their antibacterial and antifungal activities. Molecular modeling provided insights into their interaction mechanisms, showing significant antibacterial effects that correlate well with theoretical predictions (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).

Antidepressant Drug Metabolism

In the pharmacological research domain, the oxidative metabolism of Lu AA21004, a novel antidepressant, was meticulously studied. This research uncovered the enzymes responsible for its metabolism, including CYP2D6, CYP2C9, and CYP3A4/5, among others. Such studies are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Mechanism of Action

3,5-Dimethylisoxazoles displace acetylated histone-mimicking peptides from bromodomains . They have been identified as a novel acetyl-lysine bioisostere .

Future Directions

The compounds developed from 3,5-dimethylisoxazoles are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .

properties

IUPAC Name

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-16(13(2)25-21-12)10-17(23)22-8-5-15(6-9-22)24-18-14(11-19)4-3-7-20-18/h3-4,7,15H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCESGKHQGNZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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